molecular formula C25H16N2O5 B10987979 Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate

Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate

Cat. No.: B10987979
M. Wt: 424.4 g/mol
InChI Key: XFHMCMIQOMRXMW-UHFFFAOYSA-N
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Description

Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of isoquinoline and furoate, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate typically involves multiple steps, including alkylation, reduction, and methylation reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonic acid for esterification, and various nucleophiles for substitution reactions. Reaction conditions often involve refluxing in methanol or other solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield dihydroisoquinoline derivatives, while substitution reactions can produce a variety of substituted furoates .

Scientific Research Applications

Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction is often mediated by the unique electronic properties of the isoquinoline and furoate moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate is unique due to its combination of isoquinoline and furoate moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C25H16N2O5

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 5-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C25H16N2O5/c1-30-25(29)21-9-7-15(32-21)13-31-14-6-8-20-19(12-14)17-10-11-26-22-16-4-2-3-5-18(16)24(28)27(20)23(17)22/h2-12H,13H2,1H3

InChI Key

XFHMCMIQOMRXMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)N4C5=C3C=CN=C5C6=CC=CC=C6C4=O

Origin of Product

United States

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